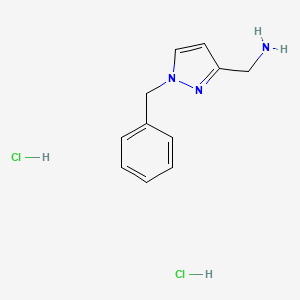

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

Descripción general

Descripción

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, also referred to as 3-AMBP-DHC, is a synthetic compound used in laboratory experiments for a variety of purposes. It is a white crystalline powder that is soluble in water and ethanol. 3-AMBP-DHC is a versatile compound with a wide range of applications, from biochemical studies to medical research.

Aplicaciones Científicas De Investigación

Chemosensor for Zinc Ions

The compound has been utilized as a chemosensor for the detection of zinc ions. It exhibits a strong and quick turn-on fluorescence response in the presence of Zn²⁺, which is crucial for monitoring zinc concentration in various samples due to its importance in human health and the potential toxicity of excessive zinc levels .

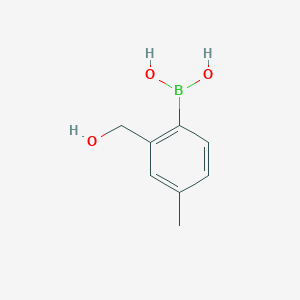

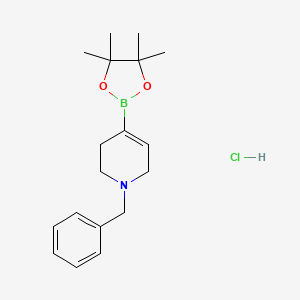

Suzuki-Miyaura Reactions

As an intermediate in organic synthesis, this compound plays a role in Suzuki-Miyaura reactions. These reactions are pivotal in forming carbon-carbon bonds, which are fundamental steps in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Catalyst for Amidation and Esterification

In the field of catalysis, “3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride” serves as an effective catalyst for amidation and esterification of carboxylic acids. These reactions are essential for modifying the properties of organic molecules, which can be beneficial in drug development and material science .

Synthesis of Benzimidazole-Based Compounds

The compound is used in the synthesis of novel benzimidazole-based compounds. These synthesized compounds have applications in medicinal chemistry, particularly for their potential biological activity and use in drug discovery .

Reactant for N-Arylation

It acts as a reactant for N-arylation of heterocyclic diamines. N-arylation is a valuable reaction in organic chemistry that allows the introduction of aryl groups into amines, thereby altering their chemical properties for further applications in pharmaceuticals and agrochemicals .

Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

The compound has been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS). This application is significant in the context of inflammatory diseases, where iNOS plays a role in the inflammatory response. By inhibiting iNOS, it may be possible to develop treatments for conditions where inflammation is a key factor .

Intermediate for Synthesis of Other Compounds

It is also used as a reagent for the synthesis of other compounds. This broad application highlights its versatility in the field of synthetic chemistry, where it can be a building block for a wide range of molecules with diverse functions.

Chelating Agent

Lastly, “3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride” can function as a chelating agent. Chelating agents have the ability to bind to metal ions, which can be useful in various industrial processes, water treatment, and even in medical applications where metal ion regulation is necessary.

Mecanismo De Acción

Target of Action

Similar compounds such as berotralstat and 1400W dihydrochloride are known to inhibit plasma kallikrein and inducible nitric oxide synthase respectively. These targets play crucial roles in various biological processes, including inflammation and immune response.

Mode of Action

Based on the actions of similar compounds, it may interact with its targets to inhibit their activity, leading to downstream effects . For instance, Berotralstat blocks the enzymatic activity of plasma kallikrein, preventing the release of bradykinin, a peptide that promotes swelling and pain .

Biochemical Pathways

The inhibition of plasma kallikrein or inducible nitric oxide synthase can impact several biochemical pathways, including the kallikrein-kinin system and nitric oxide signaling .

Pharmacokinetics

Similar compounds like berotralstat are orally administered and have good bioavailability .

Result of Action

The inhibition of plasma kallikrein or inducible nitric oxide synthase can lead to reduced inflammation and pain, as seen with berotralstat .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Propiedades

IUPAC Name |

(1-benzylpyrazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPIRNDTOSHXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

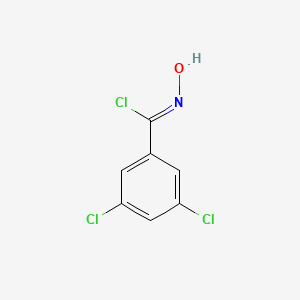

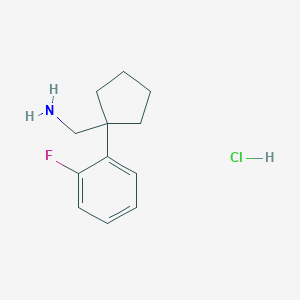

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

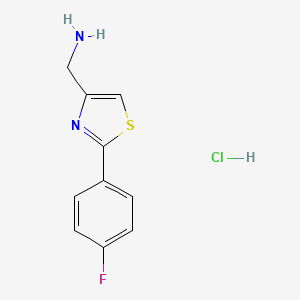

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)

![3-(Furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446452.png)